Technical Guide: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride
Technical Guide: 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine Hydrochloride
This guide serves as a definitive technical resource for researchers and medicinal chemists working with 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride .[1] It moves beyond basic catalog data to explore the synthesis, reactivity, and pharmacological utility of this "privileged scaffold."
Content Type: Technical Whitepaper & Experimental Protocol Subject: Heterocyclic Chemistry / Medicinal Chemistry Scaffolds CAS Registry (Precursor): 398-63-0 (Lactam form); Specific salt forms are often custom-synthesized.[1]
Introduction: The Fluorinated Benzoxazine Advantage
The 3,4-dihydro-2H-1,4-benzoxazine core is a "privileged structure" in drug discovery, serving as a rigid morpholine analogue fused to a benzene ring.[1] The introduction of a fluorine atom at the 6-position is a strategic medicinal chemistry modification designed to:
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Block Metabolic Oxidation: The C6 position is a primary site for cytochrome P450-mediated hydroxylation in the unsubstituted scaffold.[1] Fluorine substitution blocks this metabolic soft spot, extending the compound's half-life (
). -
Modulate Lipophilicity: The strong electron-withdrawing nature of fluorine lowers the pKa of the neighboring amine (N4), altering membrane permeability and blood-brain barrier (BBB) penetration.[1]
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Enhance Ligand Binding: The C-F bond can participate in specific multipolar interactions with protein targets, particularly in the hydrophobic pockets of Serotonin (5-HT) and Dopamine (D2/D3) receptors.[1]
This hydrochloride salt form (HCl) is the preferred state for handling and storage, providing enhanced crystallinity, water solubility, and resistance to oxidative degradation compared to the free base.
Chemical Profile & Physical Properties[1][2][3][4][5][6]
| Property | Specification | Notes |
| IUPAC Name | 6-Fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride | Precise nomenclature is critical to distinguish from 2,3-dihydro isomers.[1] |
| Molecular Formula | C₈H₈FNO[1] · HCl | Salt stoichiometry is typically 1:1. |
| Molecular Weight | ~189.61 g/mol | 153.15 (Free Base) + 36.46 (HCl).[1] |
| Appearance | Off-white to pale beige crystalline solid | Highly dependent on purity; oxidation leads to darkening.[1] |
| Solubility | Water, Methanol, DMSO | Limited solubility in non-polar solvents (DCM, Hexane). |
| Melting Point | >180°C (Decomposition) | HCl salts typically decompose before distinct melting. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions.[1] |
Synthesis & Manufacturing Protocol
The synthesis of 6-fluoro-3,4-dihydro-2H-1,4-benzoxazine hydrochloride is rarely a single-step purchase for novel derivatives; it is best synthesized from the stable lactam precursor.[1]
Mechanism of Action (Synthesis)
The route involves the reduction of the amide carbonyl of 6-fluoro-2H-1,4-benzoxazin-3(4H)-one (CAS 398-63-0) followed by acid salt formation.[1] The reduction transforms the planar, non-basic amide into a puckered, basic secondary amine.
Step-by-Step Protocol
Phase 1: Reduction of the Lactam
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Reagents: 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (1.0 eq), Borane-Tetrahydrofuran complex (BH₃[1]·THF, 1.0 M, 2.5 eq).
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Solvent: Anhydrous THF.
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Setup: Flame-dry a 250 mL round-bottom flask under Argon atmosphere.
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Dissolution: Charge the flask with the lactam precursor and dissolve in anhydrous THF (0.2 M concentration).
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Addition: Cool to 0°C. Add BH₃·THF dropwise via a pressure-equalizing addition funnel. Caution: Exothermic H₂ gas evolution.
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Reflux: Warm to room temperature, then heat to reflux (66°C) for 4–6 hours. Monitor by TLC (the amide spot will disappear; a more polar amine spot will appear).
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Quench: Cool to 0°C. Carefully add Methanol to quench excess borane.
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Workup: Evaporate solvent. Redissolve residue in dilute HCl and heat at 60°C for 1 hour to break the boron-amine complex. Basify with NaOH (pH > 10) and extract into Ethyl Acetate.
Phase 2: Hydrochloride Salt Formation
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Reagents: 4M HCl in Dioxane or Diethyl Ether.
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Precipitation: Dissolve the crude free base oil in a minimum amount of dry Diethyl Ether or Ethanol.[1]
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Acidification: Dropwise add 4M HCl (in Dioxane) at 0°C with vigorous stirring. A white precipitate should form immediately.[1]
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Filtration: Filter the solid under vacuum/inert gas.
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Recrystallization: Recrystallize from Ethanol/Ether to remove trace boron impurities.[1]
Visual Workflow (DOT Diagram)
Figure 1: Synthetic pathway transforming the stable lactam into the bioactive hydrochloride salt. The acid hydrolysis step is critical to remove boron complexes that can interfere with biological assays.
Medicinal Chemistry Applications
The 6-fluoro-benzoxazine core acts as a bioisostere for indole and quinoline systems.[1] Its applications are driven by its specific electronic and steric profile.[1]
A. Serotonergic Modulation (5-HT Receptors)
The 6-fluoro substitution mimics the electronic density of the hydroxyl group in Serotonin (5-HT) without the metabolic vulnerability.[1]
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Mechanism: The basic nitrogen (protonated at physiological pH) forms a salt bridge with the conserved Aspartate residue (Asp3.32) in GPCRs.[1]
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Application: Development of 5-HT2C agonists for obesity and 5-HT6 antagonists for cognitive enhancement.[1]
B. Antibacterial Pharmacophores
While fluoroquinolones (like Levofloxacin) use a tricyclic pyrido-benzoxazine core, the bicyclic 6-fluoro-benzoxazine is explored as a "fragment" in fragment-based drug discovery (FBDD) to target bacterial DNA gyrase.[1]
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Rationale: The fluorine atom enhances binding to the enzyme-DNA complex via Van der Waals interactions.[1]
C. Dopamine D3 Selectivity
Research indicates that the distance between the basic nitrogen and the aromatic center in benzoxazines provides optimal geometry for Dopamine D3 receptor selectivity, relevant in antipsychotic drug development.
Analytical Characterization (QC)[1]
To ensure the integrity of the synthesized HCl salt, the following analytical parameters must be met:
| Technique | Expected Signal / Result | Diagnostic Value |
| ¹H NMR (DMSO-d₆) | Doublet of doublets at ~6.5–6.8 ppm (Aromatic protons).[1] Broad singlet >9.0 ppm (NH₂⁺).[1] | Confirms reduction of Carbonyl (disappearance of C=O signal) and salt formation. |
| ¹⁹F NMR | Single peak at ~ -120 to -125 ppm.[1] | Confirms presence of Fluorine and absence of defluorinated impurities.[1] |
| Mass Spectrometry (ESI+) | [M+H]⁺ = 154.1 (Free base mass).[1] | Verifies molecular weight. |
| Elemental Analysis | Cl content ~18.7%. | Confirms 1:1 stoichiometry of the HCl salt. |
Handling, Stability & Safety
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Storage: Store at -20°C. The secondary amine is prone to slow oxidation (N-oxide formation) if left at room temperature in air.[1]
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Hygroscopicity: The HCl salt will absorb atmospheric moisture, leading to "clumping" and weighing errors. Always equilibrate to room temperature in a desiccator before opening.
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Safety (MSDS Summary):
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Hazards: Irritant to eyes, respiratory system, and skin (H315, H319, H335).[2]
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PPE: Nitrile gloves, safety goggles, and fume hood usage are mandatory.
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References
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PubChem. (2025).[1][2] 6-Fluoro-2H-1,4-benzoxazin-3(4H)-one (Compound Summary). National Library of Medicine.[1] [Link]
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ResearchGate. (2020).[1][3] Developing Further Versatility in Benzoxazine Synthesis via Hydrolytic Ring-Opening.[1][Link]
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ACS Omega. (2018).[1] Development of Hydrogen-Rich Benzoxazine Resins.[1][4][Link][1]
